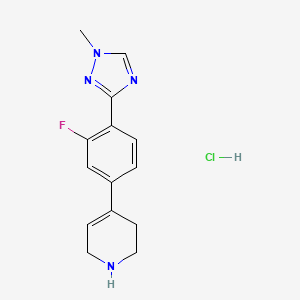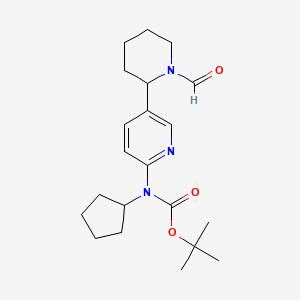
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Formation of the Tetrahydropyridine Ring: This step involves the reduction of a pyridine ring to form the tetrahydropyridine structure.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine or piperidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The triazole moiety is a common feature in many drugs, and the fluorinated phenyl ring can improve the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique structure can impart desirable properties to polymers and other industrial products.
作用機序
The mechanism of action of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
類似化合物との比較
Similar Compounds
- 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(3-chloro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine
Uniqueness
The uniqueness of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride lies in its combination of a fluorinated phenyl ring and a methylated triazole moiety. This combination can enhance the compound’s chemical stability, bioactivity, and pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C14H16ClFN4 |
|---|---|
分子量 |
294.75 g/mol |
IUPAC名 |
4-[3-fluoro-4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C14H15FN4.ClH/c1-19-9-17-14(18-19)12-3-2-11(8-13(12)15)10-4-6-16-7-5-10;/h2-4,8-9,16H,5-7H2,1H3;1H |
InChIキー |
BEXQUBWDEDDRSA-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)C2=C(C=C(C=C2)C3=CCNCC3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B11825108.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol](/img/structure/B11825121.png)

![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B11825135.png)


![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)

